

# 1-Hydroxycrisamicin A CAS number and chemical identifiers

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## Compound of Interest

Compound Name: 1-Hydroxycrisamicin A

Cat. No.: B15562846

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## In-Depth Technical Guide: 1-Hydroxycrisamicin A

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **1-Hydroxycrisamicin A**, a potent isochromanquinone antibiotic with significant cytotoxic properties. This document consolidates available chemical identifiers, quantitative biological data, and detailed experimental methodologies.

## Chemical Identity and Properties

While a specific CAS Registry Number for **1-Hydroxycrisamicin A** has not been assigned in publicly accessible databases, it is crucial to refer to the closely related and likely identical compound, 9-Hydroxycrisamicin A. The available data strongly suggests that "**1-Hydroxycrisamicin A**" and "9-Hydroxycrisamicin A" refer to the same molecule.

For clarity and accuracy, this guide will proceed with the data available for 9-Hydroxycrisamicin A. The parent compound, Crisamicin A, is well-characterized and its identifiers are provided for reference.

Table 1: Chemical Identifiers for 9-Hydroxycrisamicin A and Crisamicin A

Identifier	9-Hydroxycrisamicin A	Crisamicin A
CAS Number	Not available	95828-47-0[1]
Molecular Formula	C32H22O13[2][3]	C32H22O12[1]
InChI	Not available	InChI=1S/C32H22O12/c1-9-21-25(31-17(41-9)7-19(35)43-31)29(39)23-13(27(21)37)3-11(5-15(23)33)12-4-14-24(16(34)6-12)30(40)26-22(28(14)38)10(2)42-18-8-20(36)44-32(18)26/h3-6,9-10,17-18,31-34H,7-8H2,1-2H3/t9-,10-,17-,18-,31+,32+/m0/s1[1]
InChIKey	Not available	IPAXVRZEFNMCLP-GJPLRXPFSA-N[1]
SMILES	Not available	C[C@H]1C2=C([C@H]3--INVALID-LINK--CC(=O)O3)C(=O)C4=C(C2=O)C=C(C=C4O)C5=CC6=C(C(=C5)O)C(=O)C7=C(C6=O)--INVALID-LINK--C[1]

## Biological Activity: Cytotoxicity

9-Hydroxycrisamicin A has demonstrated potent cytotoxic activity against a panel of human cancer cell lines. The effective dose for 50% inhibition (ED50) has been quantified, highlighting its potential as an anticancer agent.

Table 2: Cytotoxic Activity of 9-Hydroxycrisamicin A against Human Cancer Cell Lines

Cell Line	Cancer Type	ED50 (µg/mL)
SK-OV-3	Ovarian	0.47[2]
HCT15	Colon	0.55[2]
SK-MEL-2	Melanoma	0.65[2]
A549	Lung	0.60[2]
XF498	Central Nervous System	0.58[2]

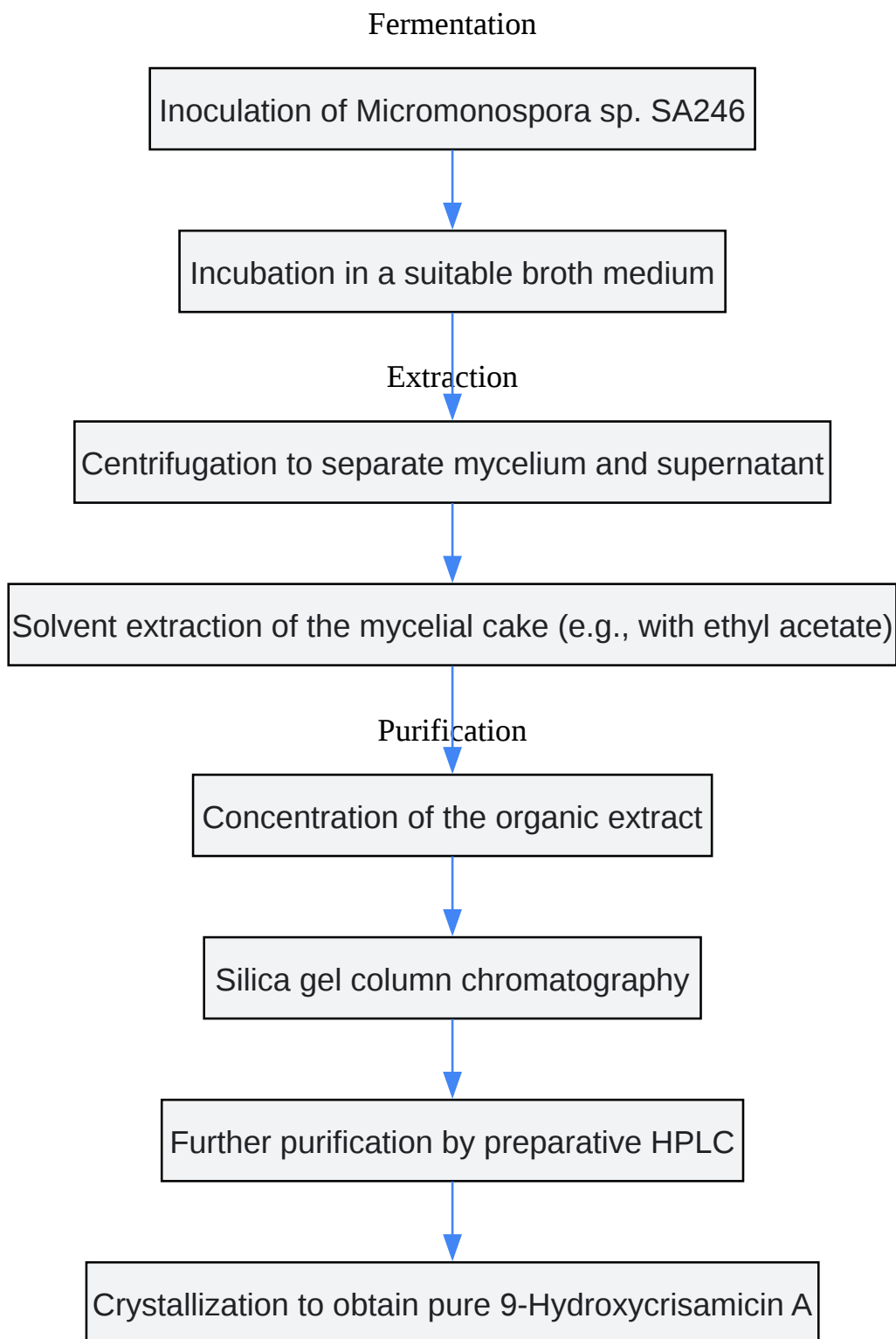
## Experimental Protocols

The following sections detail the methodologies for the isolation and cytotoxicity assessment of 9-Hydroxycrisamicin A, based on established protocols for similar compounds and assays.

### Isolation and Purification of 9-Hydroxycrisamicin A from *Micromonospora* sp. SA246

The isolation of isochromanquinone antibiotics from *Micromonospora* species typically involves a multi-step process of fermentation, extraction, and chromatography.

#### Experimental Workflow for Isolation



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Caption: Workflow for the isolation and purification of 9-Hydroxycrisamicin A.

- **Fermentation:** The producing strain, *Micromonospora* sp. SA246, is cultured in a suitable liquid medium to promote the production of the antibiotic.
- **Extraction:** The fermented broth is harvested, and the mycelium is separated from the supernatant. The active compound is then extracted from the mycelial cake using an organic solvent such as ethyl acetate.
- **Purification:** The crude extract is concentrated and subjected to a series of chromatographic separations, typically starting with silica gel column chromatography followed by high-performance liquid chromatography (HPLC) to isolate the pure compound.

## Cytotoxicity Assessment: Sulforhodamine B (SRB) Assay

The cytotoxic activity of 9-Hydroxycrisamicin A against various cancer cell lines is commonly determined using the Sulforhodamine B (SRB) assay, which measures cell proliferation based on cellular protein content.

### Experimental Protocol for SRB Assay

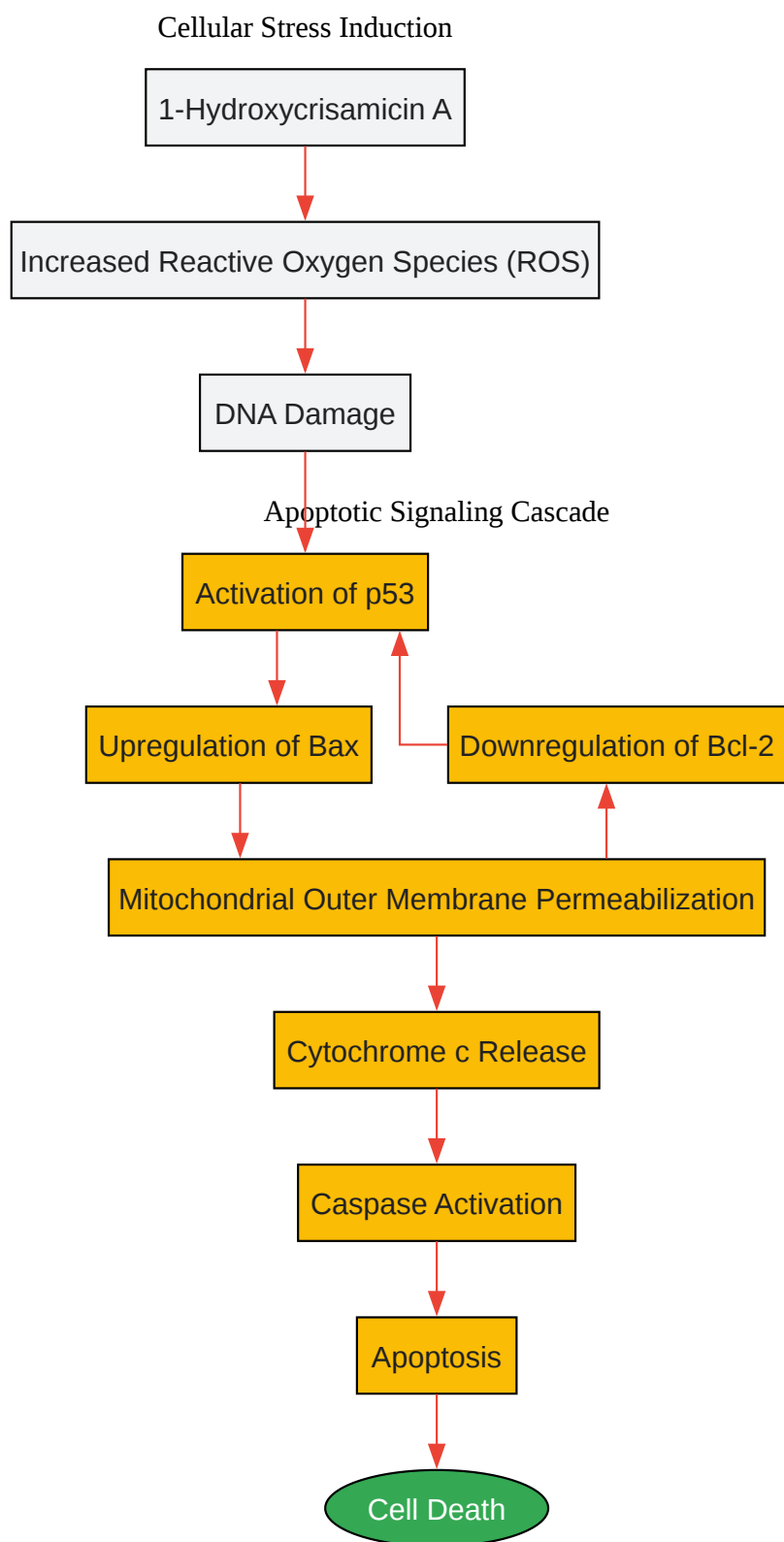
- **Cell Plating:** Cancer cell lines are seeded in 96-well plates at an appropriate density and allowed to attach overnight.
- **Compound Treatment:** The cells are treated with various concentrations of 9-Hydroxycrisamicin A and incubated for a specified period (e.g., 48-72 hours).
- **Cell Fixation:** The cells are fixed with trichloroacetic acid (TCA) to preserve the cellular proteins.
- **Staining:** The fixed cells are stained with Sulforhodamine B dye, which binds to cellular proteins.
- **Solubilization and Absorbance Reading:** The protein-bound dye is solubilized, and the absorbance is measured using a microplate reader at a specific wavelength (typically around 515 nm). The ED50 values are then calculated from the dose-response curves.

## Potential Mechanism of Action

The precise mechanism of the anticancer action of **1-Hydroxycrisamicin A** is not fully elucidated. However, based on studies of related quinone antibiotics and a specific investigation into 9-Hydroxycrisamicin A's effect on Hepatitis B virus (HBV) replication, a potential signaling pathway can be proposed. Quinone-containing compounds are known to induce apoptosis in cancer cells, often through DNA damage and the activation of stress-response pathways.

A study on 9-Hydroxycrisamicin A revealed its ability to activate the HBx promoter of HBV by causing the detachment of a repressor protein (9H-REBP) through the activation of protein phosphatase 2A (PP2A). While this is specific to HBV, it points to the compound's ability to interfere with cellular signaling cascades. In the context of cancer, such interference could trigger apoptotic pathways.

Proposed Signaling Pathway for Cytotoxicity



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Caption: Proposed apoptotic pathway induced by **1-Hydroxycrisamicin A**.

This proposed pathway suggests that **1-Hydroxycrisamicin A** may induce cellular stress, leading to DNA damage and the activation of the p53 tumor suppressor protein. This, in turn, modulates the expression of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins, leading to mitochondrial dysfunction, caspase activation, and ultimately, programmed cell death (apoptosis). Further research is required to validate this specific pathway for **1-Hydroxycrisamicin A**.

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## References

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